Pyrazolo[1,5-A]pyridin-7-ylmethanamine
Overview
Description
Pyrazolo[1,5-A]pyridin-7-ylmethanamine is a chemical compound with the CAS Number: 885276-16-4. It has a molecular weight of 147.18 and its IUPAC name is pyrazolo [1,5-a]pyridin-7-ylmethanamine . It is stored at 4°C and protected from light .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H9N3/c9-6-8-3-1-2-7-4-5-10-11(7)8/h1-5H,6,9H2 . This indicates the presence of 8 carbon atoms, 9 hydrogen atoms, and 3 nitrogen atoms in the molecule.Physical and Chemical Properties Analysis
This compound is a liquid at room temperature .Scientific Research Applications
Anti-Mycobacterial Activity
Pyrazolo[1,5-a]pyrimidines, closely related to Pyrazolo[1,5-A]pyridin-7-ylmethanamine, have been identified as potent inhibitors of mycobacterial ATP synthase, crucial in the treatment of Mycobacterium tuberculosis. Novel analogues of this compound have exhibited potent in vitro growth inhibition of M.tb, low hERG liability, and good liver microsomal stabilities, highlighting their potential as effective inhibitors (Sutherland et al., 2022).
Synthetic and Medicinal Chemistry
Pyrazolo[1,5-a]pyridine, an important core of nitrogen ring junction heterocyclic compounds, plays a significant role in both synthetic and medicinal chemistry. Its ease of preparation and versatility make it a valuable component in drug molecule production, with significant biological properties (Devi Priya, Nandhakumar, & Mohana Roopan, 2020).
Development of Polyfunctional N-Heterocycles
Pyrazolo[1,5-a]pyrimidine derivatives are of biomedical importance, resembling purine analogues. They have been extensively studied for their broad spectrum of biological activities and have recently gained interest in materials science due to their photophysical properties (Moustafa et al., 2022).
Receptor Binding Assays
Studies have synthesized specific pyrazolo[1,5-a]pyridine derivatives and evaluated them through in vitro receptor binding assays, determining their affinity constants for various dopamine receptors. These compounds have been suggested as potential ligands for dopamine receptors (Li Guca, 2014).
Mechanism of Action
Target of Action
Pyrazolo[1,5-A]pyridin-7-ylmethanamine is a small molecule that primarily targets Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to cell cycle arrest, making it a potential target for cancer therapeutics .
Mode of Action
It’s likely that the compound binds to the active site of cdk2, inhibiting its activity and leading to cell cycle arrest .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This results in the inhibition of DNA replication and cell division, potentially leading to cell death in rapidly dividing cells, such as cancer cells .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (adme) properties would significantly impact its bioavailability and efficacy .
Result of Action
The primary result of this compound’s action is the inhibition of cell division, which can lead to cell death in rapidly dividing cells. This makes it a potential candidate for cancer therapeutics .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and efficacy. Additionally, the presence of other molecules or drugs can influence the compound’s action through drug-drug interactions .
Properties
IUPAC Name |
pyrazolo[1,5-a]pyridin-7-ylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c9-6-8-3-1-2-7-4-5-10-11(7)8/h1-5H,6,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXNGBAGZEYIERT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC=NN2C(=C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20679999 | |
Record name | 1-(Pyrazolo[1,5-a]pyridin-7-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20679999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885276-16-4 | |
Record name | Pyrazolo[1,5-a]pyridine-7-methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885276-16-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Pyrazolo[1,5-a]pyridin-7-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20679999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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